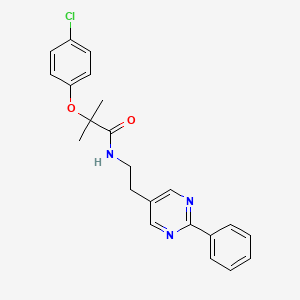

2-(4-chlorophenoxy)-2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2/c1-22(2,28-19-10-8-18(23)9-11-19)21(27)24-13-12-16-14-25-20(26-15-16)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWSNTZZIWHZCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCC1=CN=C(N=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with an appropriate alkylating agent to introduce the chlorophenoxy group.

Introduction of the Pyrimidinyl Group: The next step involves the synthesis of the 2-phenylpyrimidin-5-yl intermediate. This can be achieved through a series of condensation reactions involving appropriate precursors such as benzaldehyde and guanidine.

Coupling of Intermediates: The final step involves coupling the chlorophenoxy intermediate with the pyrimidinyl intermediate under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Biological Activities

- Antimicrobial Properties

- Anticancer Activity

- Anti-inflammatory Effects

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, a series of chlorophenoxy derivatives were synthesized and tested against Staphylococcus aureus. Results indicated that certain modifications to the side chains significantly enhanced antibacterial activity, suggesting that the compound's structure is crucial for its effectiveness .

Case Study 2: Cancer Cell Line Studies

A research article detailed the effects of this compound on human cancer cell lines, demonstrating that it inhibited cell growth and induced apoptosis. The study highlighted the importance of the pyrimidine moiety in enhancing the anticancer properties of the compound .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Tetrazole Analogs (Clofibric Acid Derivatives)

- Structural Difference : Replaces the 2-phenylpyrimidin-5-yl ethyl group with a tetrazole ring.

- A rat model study highlighted its bioavailability, though pharmacokinetic data (e.g., half-life, Cmax) are unspecified .

- Advantage : The tetrazole group enhances metabolic stability compared to ester-based prodrugs.

Key Comparison :

| Parameter | Target Compound | Compound 1 |

|---|---|---|

| Substituent | 2-Phenylpyrimidin-5-yl ethyl | Tetrazole |

| Therapeutic Indication | Undefined (structural inference suggests receptor targeting) | DMT2, dyslipidemia |

| Bioavailability | Not reported | Studied in rats |

Adamantane-Containing Analogs

JNJ 303: 2-(4-Chlorophenoxy)-2-methyl-N-[5-(methanesulfonamido)-2-adamantyl]propanamide

- Structural Difference : Adamantane substituent replaces the pyrimidine-ethyl group.

- Safety Profile: Classified under GHS revision 8 with specific handling precautions (data unspecified).

Key Comparison :

| Parameter | Target Compound | JNJ 303 |

|---|---|---|

| Substituent | Pyrimidine-ethyl | Adamantane-methanesulfonamide |

| Potential Use | Peripheral targets (inferred) | CNS or enzyme inhibition |

| Regulatory Status | Undefined | Safety data documented |

Pyrimidine/Pyrazole Derivatives

CAS 922042-96-4: 2-(4-Chlorophenoxy)-2-methyl-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide

Key Comparison :

| Parameter | Target Compound | CAS 922042-96-4 |

|---|---|---|

| Core Structure | Phenylpyrimidine | Pyrazolo-pyrimidine |

| Synthetic Efficiency | Not reported | 90°C, 15 min (microwave) |

| Lipophilicity | Moderate (phenyl group) | High (CF3 group) |

Genotoxic Impurity Analogs

3-Chloro-N-(2-((2-Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

- Structural Difference : Complex indole-pyrimidine substituents.

- Relevance: Highlighted as a genotoxic impurity in osimertinib mesylate, necessitating trace-level quantification. This underscores the importance of purity profiling for the target compound, which lacks reported genotoxicity .

Controlled Substance Analogs

N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

- Structural Resemblance : Shared propanamide backbone and aromatic groups.

- The target compound’s pyrimidine group may reduce abuse liability compared to piperidine-based analogs .

Biological Activity

2-(4-chlorophenoxy)-2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide, identified by its CAS number 2034397-77-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H22ClN3O2

- Molecular Weight : 395.9 g/mol

- Structure : The compound features a chlorophenoxy group, a pyrimidine derivative, and an amide functional group, which are critical for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects, including:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have shown significant activity against human cancer cells, indicating a potential for further development as an anticancer agent.

- Antimicrobial Properties : Compounds with similar moieties have been reported to possess antibacterial and antifungal properties. The presence of the chlorophenoxy group is often associated with increased antimicrobial activity.

The exact mechanism of action for 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide remains to be fully elucidated. However, based on related compounds:

- Inhibition of Enzymatic Pathways : It is hypothesized that this compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

- Interaction with Receptors : The structural components suggest possible interactions with various biological receptors, contributing to its pharmacological effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Case Study 1: Anticancer Activity

A study conducted on structurally similar compounds demonstrated that derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivatives showed IC50 values in the low micromolar range, indicating promising anticancer properties.

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial activity of compounds with a similar chlorophenoxy structure. Results indicated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide could possess similar properties.

Q & A

Q. What are the standard synthetic routes for 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide, and how can structural integrity be confirmed?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the chlorophenoxy moiety via nucleophilic substitution of 4-chlorophenol with a methyl-propanamide precursor under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduction of the pyrimidine group through coupling reactions, such as Suzuki-Miyaura cross-coupling for aryl-pyrimidine integration .

- Step 3 : Final amidation using activating agents like HATU or EDCI.

Structural confirmation requires:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.

- Mass spectrometry (HRMS) to confirm molecular weight and purity (>95% by HPLC) .

- TLC monitoring at each step to track reaction progress .

Q. How should researchers design experiments to evaluate the compound’s bioactivity in drug discovery contexts?

- In vitro assays : Test enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization or SPR (surface plasmon resonance). Include positive/negative controls (e.g., known inhibitors) .

- Cell-based studies : Assess cytotoxicity (MTT assay) and anti-inflammatory potential (e.g., NF-κB inhibition in macrophages) .

- Dose-response curves : Use concentrations spanning 0.1–100 µM to determine IC₅₀ values.

Q. Key considerations :

- Validate assays with orthogonal methods (e.g., Western blotting for protein targets).

- Account for solubility issues using DMSO (≤0.1% v/v) to avoid solvent interference .

Q. What analytical methods are critical for assessing purity and stability during storage?

- HPLC-DAD : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 6 months) .

- Thermogravimetric analysis (TGA) : Determine thermal stability (>150°C indicates suitability for long-term storage) .

- Lyophilization : Use for hygroscopic samples to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can reaction yields be optimized using statistical design of experiments (DoE)?

- Factors to vary : Temperature (60–120°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF).

- Response surface methodology (RSM) : Identify optimal conditions (e.g., 90°C, 3 mol% Pd(PPh₃)₄ in DMF) to maximize yield (>85%) .

- Contingency planning : Include "blocking" in DoE to account for batch-to-batch variability in reagents .

Q. What computational strategies predict the compound’s reactivity or binding modes?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking (AutoDock Vina) : Simulate interactions with kinase targets (e.g., EGFR) using PyMOL for visualization .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

Q. How can contradictory bioactivity data across studies be resolved?

- Orthogonal assays : Cross-validate kinase inhibition results with cellular proliferation assays (e.g., BrdU incorporation) .

- Structural analogs : Synthesize derivatives (e.g., replacing chlorophenoxy with methoxyphenyl) to isolate pharmacophoric groups .

- Meta-analysis : Use tools like RevMan to statistically reconcile discrepancies in published IC₅₀ values .

Q. What strategies enable rational design of derivatives for enhanced selectivity?

- SAR studies : Modify the pyrimidine ring (e.g., 5-fluoro substitution) to reduce off-target effects .

- Prodrug approaches : Introduce ester groups to improve membrane permeability, with hydrolysis studies in plasma .

- Crystallography : Solve co-crystal structures with targets (e.g., COX-2) to guide steric bulk adjustments .

Q. How can degradation pathways be mapped under physiological conditions?

Q. What techniques identify biological targets in proteome-wide studies?

Q. How can solubility challenges in aqueous assays be addressed without compromising activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.